

SBI-183 Demonstrates Potent Anti-Tumor Efficacy in Preclinical Renal Cancer Models

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Compound of Interest

Compound Name: SBI-183

Cat. No.: B15610982

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[City, State] – [Date] – New preclinical data validate the significant anti-tumor effects of **SBI-183**, a first-in-class small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in a secondary mouse model of renal cell carcinoma. The study provides compelling evidence for **SBI-183** as a promising therapeutic candidate for cancers characterized by QSOX1 overexpression. This comparison guide offers an objective analysis of **SBI-183**'s performance against a standard-of-care therapy, supported by detailed experimental data and methodologies.

Introduction to SBI-183 and its Mechanism of Action

SBI-183 is an orally active inhibitor of QSOX1, an enzyme implicated in the proliferation and invasion of various cancer types, including renal, breast, lung, and pancreatic cancers.[1][2] QSOX1 is overexpressed in many tumors and contributes to the remodeling of the extracellular matrix (ECM), a critical process for tumor growth and metastasis.[3][4] By inhibiting the enzymatic activity of QSOX1, **SBI-183** disrupts these pathological processes, leading to a reduction in tumor cell proliferation and invasion.[5][6][7]

Comparative In Vivo Efficacy of SBI-183

The anti-tumor activity of **SBI-183** was evaluated in a human renal cell carcinoma xenograft model using 786-O cells. The results demonstrate a substantial and statistically significant reduction in tumor growth compared to vehicle-treated controls.

Summary of In Vivo Anti-Tumor Effects in 786-O Renal Carcinoma Xenograft Model

Treatment Agent	Dosage and Administration	Treatment Duration	Tumor Volume Reduction	Reference
SBI-183	400 μ g/mouse/day , oral gavage	35 days	86%	[7]
Sunitinib	40 mg/kg/day, oral gavage	14 days	Significant reduction in fractional blood volume (fBV) from 9.6% to 2.3%	Sunitinib is a standard-of-care multi-targeted receptor tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activities.
Ebselen	N/A	N/A	No direct in vivo data available for 786-O xenograft model.	Ebselen is another identified inhibitor of QSOX1.

Detailed Experimental Protocols

The following methodologies were employed in the validation of **SBI-183**'s anti-tumor effects.

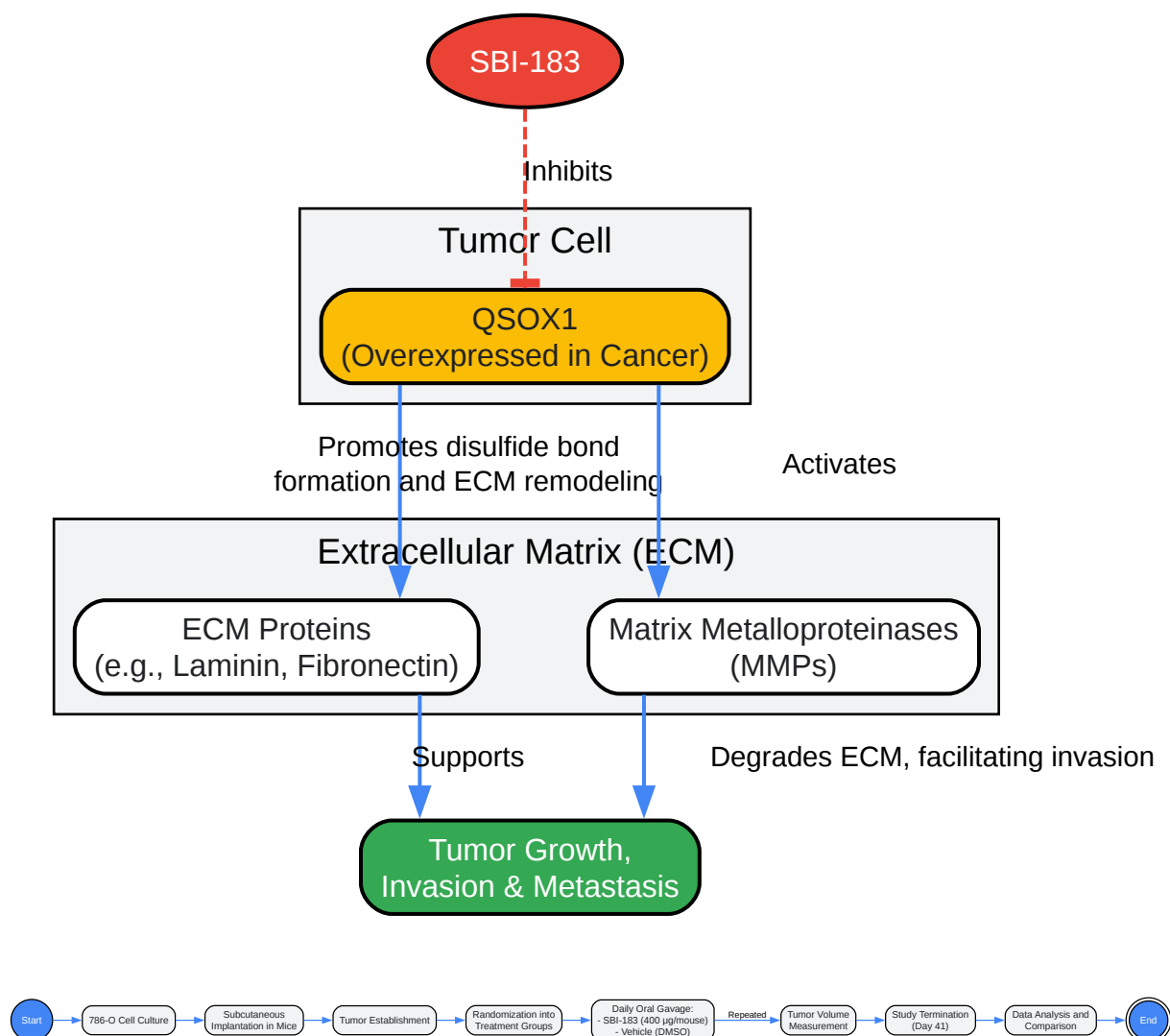
786-O Xenograft Mouse Model Protocol (for **SBI-183**)

- Cell Line: 786-O human renal cell carcinoma cells.
- Animal Model: Nude mice.[7]
- Tumor Implantation: 786-O cells were subcutaneously injected into the mice.[7]
- Treatment Initiation: Treatment began once tumors were established.[7]

- Drug Administration: **SBI-183** was administered daily via oral gavage at a dose of 400 μ g/mouse/day . The vehicle control was DMSO.[7]
- Tumor Measurement: Tumor volume was measured at regular intervals throughout the study. [7]
- Study Endpoint: The experiment was terminated on day 41.[7]

Visualizing the Mechanism and Workflow

To further elucidate the context of **SBI-183**'s action, the following diagrams illustrate the QSOX1 signaling pathway and the experimental workflow.



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